

Potential off-target effects of A-485 inhibitor

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Compound of Interest

Compound Name: A-485

Cat. No.: B605051

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Technical Support Center: A-485 Inhibitor

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the **A-485** inhibitor. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **A-485**?

A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) domains of the paralogous transcriptional co-activators p300 and CREB-binding protein (CBP).^{[1][2]} It is an acetyl-CoA competitive inhibitor, meaning it binds to the active site of p300/CBP and competes with the acetyl-CoA substrate.^[1] This inhibition prevents the transfer of acetyl groups to histone and non-histone protein substrates, leading to a decrease in protein acetylation.

Q2: What are the reported IC₅₀ values for **A-485** against p300 and CBP?

A-485 exhibits low nanomolar potency against both p300 and CBP. The reported IC₅₀ values are:

- p300: 9.8 nM^{[2][3]}
- CBP: 2.6 nM^{[2][3]}

Q3: How selective is **A-485**?

A-485 is a highly selective inhibitor. It has been shown to have greater than 1000-fold selectivity over other closely related histone acetyltransferases (HATs) such as PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at concentrations up to 10 μ M.^[1] It has also been screened against a large panel of over 150 non-epigenetic targets and was found to be highly selective.^[1]

Q4: I am observing unexpected phenotypes in my cell-based assays. What are the known off-target effects of **A-485**?

While **A-485** is highly selective, some modest off-target activities have been reported at higher concentrations. If you are observing unexpected results, consider the possibility of engagement with these targets, especially if using **A-485** at concentrations significantly higher than its IC₅₀ for p300/CBP.

Troubleshooting Guide

Issue	Potential Cause	Suggested Action
Unexpected changes in cell signaling pathways unrelated to histone acetylation.	A-485 may be affecting the acetylation of non-histone proteins involved in various signaling pathways. p300/CBP are known to acetylate a wide range of transcription factors and other proteins.	Review the literature for known non-histone substrates of p300/CBP that are relevant to your observed phenotype. Consider performing immunoprecipitation followed by western blotting with an anti-acetyl-lysine antibody to determine if the acetylation status of a specific protein of interest is altered by A-485 treatment.
Variability in experimental results between batches of A-485.	The purity and stability of the A-485 compound can affect its activity.	Ensure you are using a high-purity batch of A-485. Store the compound as recommended by the supplier, typically at -20°C in a desiccated environment. ^[2] Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
No effect observed at expected concentrations.	Poor cell permeability or rapid metabolism of the compound in your specific cell line.	Confirm the cellular uptake of A-485 in your experimental system. You can perform a dose-response experiment measuring the acetylation of a known p300/CBP substrate, such as H3K27ac, by western blot to confirm target engagement in your cells.
Observed effects are not consistent with p300/CBP inhibition.	Potential off-target effects at the concentration used.	Lower the concentration of A-485 to a range closer to its IC50 for p300/CBP. If the effect

persists, it may be an off-target effect. Refer to the off-target data tables below and consider if any of the known off-targets could be responsible for the observed phenotype.

Potential Off-Target Effects of A-485

A-485 has been profiled against various panels of kinases and other safety-related targets. While highly selective, some off-target interactions have been noted, generally at concentrations significantly higher than its IC₅₀ for p300/CBP.

Table 1: Off-Target Kinase Activity of **A-485**

Target	% Inhibition @ 10 μ M	IC ₅₀ (μ M)
Plk3	Modest Inhibition	2.7[1]

Table 2: Off-Target Activity against Receptors and Transporters (Cerep SafetyScreen Panel)

Target	% Inhibition @ 10 μ M
Dopamine Transporter (DAT)	>90%[1]
Serotonin Transporter (SERT)	>90%[1]

Data presented here is a summary of publicly available information and may not be exhaustive.

Experimental Protocols

Protocol 1: KINOMEScan™ Off-Target Profiling

This protocol provides a general overview of the KINOMEScan™ competition binding assay methodology, which can be used to assess the selectivity of inhibitors like **A-485** against a large panel of kinases.

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified.
- **Procedure:** a. Kinase-tagged T7 phage strains are prepared. b. Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin. c. A mixture of the kinase, the liganded affinity beads, and the test compound (e.g., **A-485**) is prepared in a binding buffer. d. The reaction is incubated at room temperature with shaking for 1 hour. e. The beads are washed to remove unbound components. f. The bound kinase is eluted from the beads. g. The amount of eluted kinase is quantified using qPCR.^[4]
- **Data Analysis:** The results are typically reported as the percentage of kinase that is inhibited from binding to the affinity resin at a specific concentration of the test compound (e.g., % inhibition at 10 μ M).

Protocol 2: Eurofins SafetyScreen™ Panel for Off-Target Liability

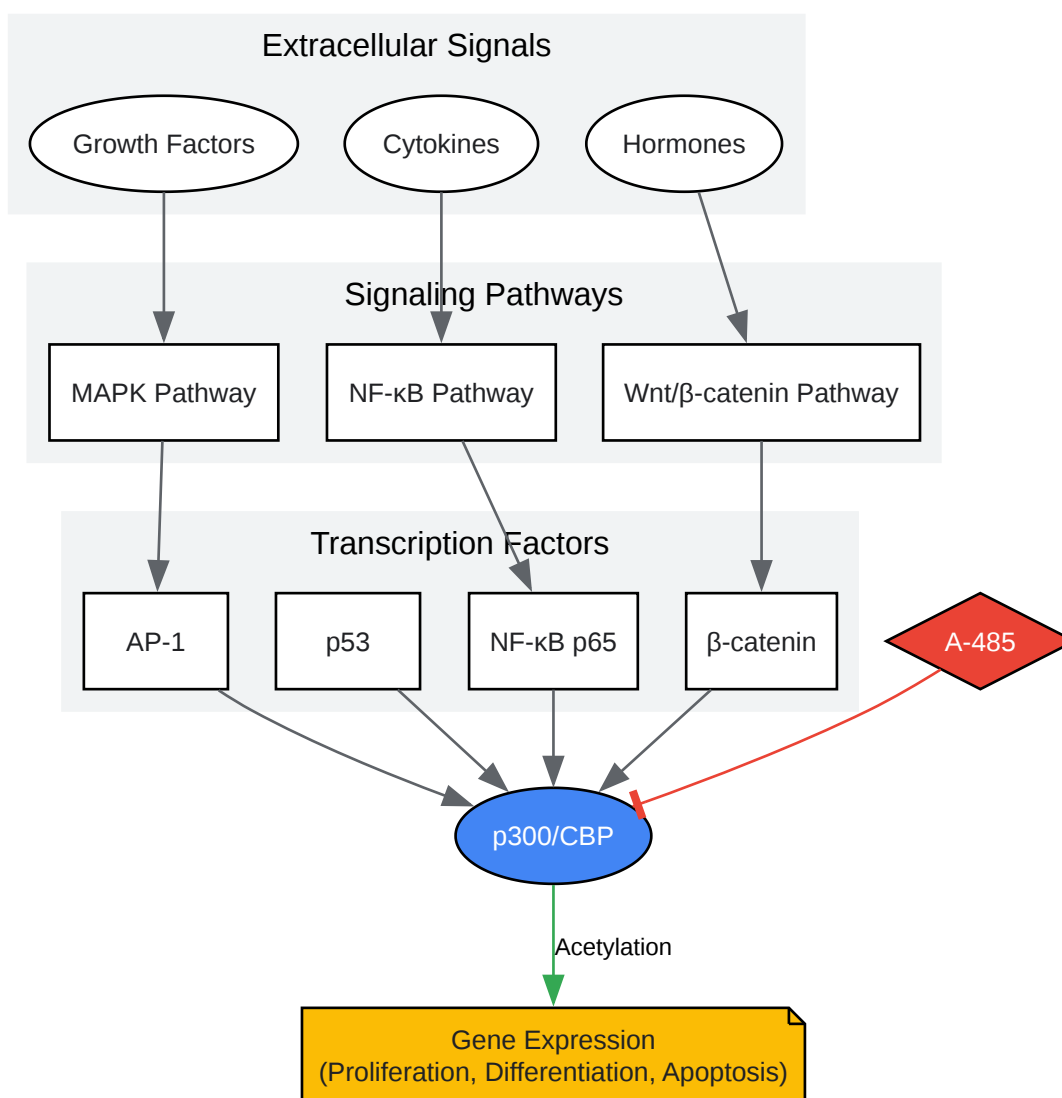
This protocol outlines a general procedure for assessing off-target liabilities using a radioligand binding assay format, commonly employed in safety screening panels.

- **Assay Principle:** This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter.
- **Procedure:** a. A preparation of membranes from cells expressing the target of interest is used. b. The membranes are incubated with a specific radiolabeled ligand and the test compound (e.g., **A-485**) at various concentrations. c. The reaction is allowed to reach equilibrium. d. The bound and free radioligand are separated by filtration. e. The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- **Data Analysis:** The results are expressed as the percentage of inhibition of the specific binding of the radioligand by the test compound. An inhibition of >50% is generally considered a significant hit.^[5]

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Hub

p300 and CBP are crucial co-activators for a multitude of transcription factors, integrating signals from various pathways to regulate gene expression. Inhibition of p300/CBP by **A-485** can therefore have widespread effects on cellular processes.

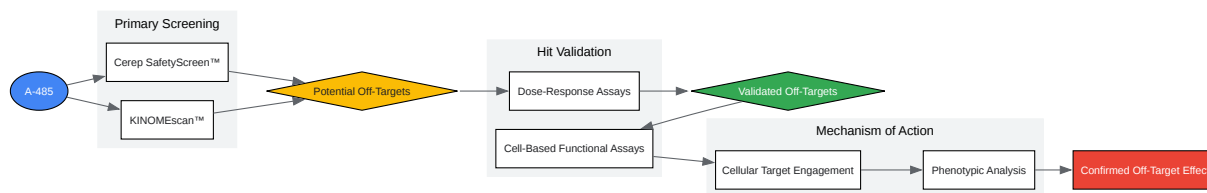


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Caption: **A-485** inhibits the central p300/CBP co-activators.

Experimental Workflow for Assessing **A-485** Off-Target Effects

The following workflow outlines a typical process for identifying and validating potential off-target effects of **A-485**.



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